
2,3,4,4-Tetramethylhexan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4,4-Tetramethylhexan-2-ol is an organic compound with the molecular formula C₁₀H₂₂O. It is a branched alcohol, characterized by the presence of four methyl groups attached to a hexane backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,4-Tetramethylhexan-2-ol can be achieved through several methods. One common approach involves the alkylation of a suitable precursor, such as 2,3,4,4-Tetramethylhexane, followed by oxidation to introduce the hydroxyl group. The reaction conditions typically involve the use of strong bases and oxidizing agents under controlled temperatures and pressures .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical processes that ensure high yield and purity. These methods may include catalytic hydrogenation of ketones or aldehydes, followed by purification steps such as distillation and crystallization .
Análisis De Reacciones Químicas
Types of Reactions
2,3,4,4-Tetramethylhexan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into alkanes or other reduced forms using reagents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)
Substitution: Hydrochloric acid (HCl), Thionyl chloride (SOCl₂)
Major Products
Oxidation: Ketones, Carboxylic acids
Reduction: Alkanes
Substitution: Alkyl halides
Aplicaciones Científicas De Investigación
2,3,4,4-Tetramethylhexan-2-ol has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Investigated for its potential effects on biological systems and as a model compound in biochemical studies.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2,3,4,4-Tetramethylhexan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group allows it to form hydrogen bonds and participate in various biochemical pathways. Its effects are mediated through the modulation of enzyme activity and receptor binding, influencing cellular processes and metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 2,2,3,4-Tetramethylhexane
- 2,3,3-Trimethylheptane
- 3-Ethyl-2-methylhexane
Uniqueness
2,3,4,4-Tetramethylhexan-2-ol is unique due to its specific arrangement of methyl groups and the presence of a hydroxyl group. This structural configuration imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective .
Propiedades
Número CAS |
66256-66-4 |
|---|---|
Fórmula molecular |
C10H22O |
Peso molecular |
158.28 g/mol |
Nombre IUPAC |
2,3,4,4-tetramethylhexan-2-ol |
InChI |
InChI=1S/C10H22O/c1-7-9(3,4)8(2)10(5,6)11/h8,11H,7H2,1-6H3 |
Clave InChI |
IELWGTFQRBDDCZ-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C)C(C)C(C)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


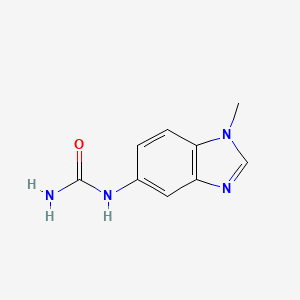

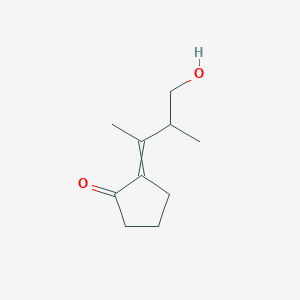
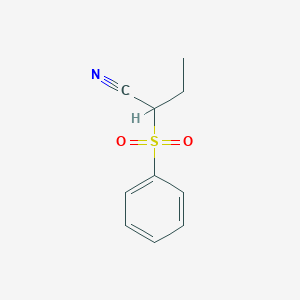


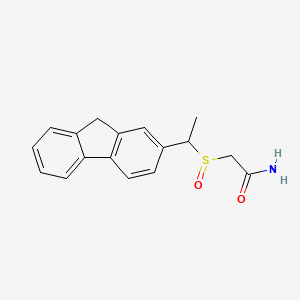
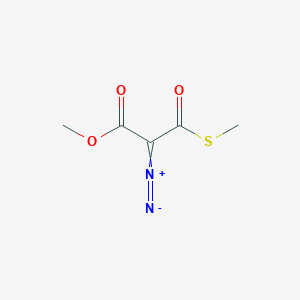
![6-[(1R)-1-Hydroxypentyl]-4-methoxy-2H-pyran-2-one](/img/structure/B14462022.png)
![ethyl 4-[(N-methyl-C-phenylcarbonimidoyl)amino]benzoate](/img/structure/B14462029.png)

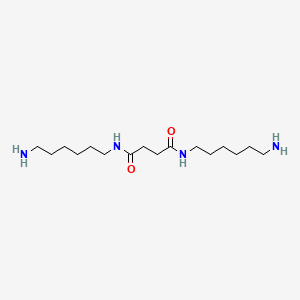
![2-Methyl-1,6-dioxaspiro[4.5]decane](/img/structure/B14462047.png)
![2-Cyanobicyclo[2.2.2]octa-5,7-dien-2-yl acetate](/img/structure/B14462054.png)
